molecular formula C18H24N6O2 B6125120 2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)-N-(1-pyrazin-2-ylpropan-2-yl)acetamide

2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)-N-(1-pyrazin-2-ylpropan-2-yl)acetamide

Cat. No.: B6125120
M. Wt: 356.4 g/mol
InChI Key: AEFLJDOAPRSONC-UHFFFAOYSA-N
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Description

2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)-N-(1-pyrazin-2-ylpropan-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)-N-(1-pyrazin-2-ylpropan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyridazinone intermediate.

    Attachment of the Pyrazine Moiety: The pyrazine moiety can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyrazine derivatives and palladium catalysts.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions, typically using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)-N-(1-pyrazin-2-ylpropan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazinone, piperidine, or pyrazine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles or electrophiles, appropriate solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)-N-(1-pyrazin-2-ylpropan-2-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders, cancer, and infectious diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, such as enzymes and receptors.

    Industrial Applications: The compound may be used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)-N-(1-pyrazin-2-ylpropan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways and biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)-N-(1-pyrazin-2-ylpropan-2-yl)acetamide: shares structural similarities with other pyridazinone derivatives, piperidine-containing compounds, and pyrazine-based molecules.

Uniqueness

  • The unique combination of the pyridazinone, piperidine, and pyrazine moieties in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable subject of study for its potential applications in various scientific fields.

Properties

IUPAC Name

2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)-N-(1-pyrazin-2-ylpropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-14(9-15-11-19-5-6-20-15)22-17(25)13-24-18(26)10-16(12-21-24)23-7-3-2-4-8-23/h5-6,10-12,14H,2-4,7-9,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFLJDOAPRSONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC=CN=C1)NC(=O)CN2C(=O)C=C(C=N2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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